lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate is a chemical compound that combines a lithium ion with a benzotriazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate typically involves the reaction of 2H-1,2,3-benzotriazole with acetic acid in the presence of lithium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the benzotriazole ring, as well as substituted benzotriazole compounds.
Scientific Research Applications
Chemistry: In chemistry, lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate is used as a reagent in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: In biological research, the compound is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its lithium content.
Medicine: The lithium ion component is known for its mood-stabilizing properties, making this compound a candidate for the development of new psychiatric medications.
Industry: In the industry, it is used as a UV stabilizer and corrosion inhibitor in coatings, polymers, and other materials.
Mechanism of Action
The mechanism by which lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion is known to modulate neurotransmitter activity, particularly glutamate and GABA, which are involved in mood regulation and neurological function.
Comparison with Similar Compounds
Lithium carbonate
Lithium chloride
Benzotriazole
Uniqueness: Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate is unique in its combination of the lithium ion with the benzotriazole moiety, which provides both the therapeutic benefits of lithium and the chemical stability of benzotriazole.
This compound stands out due to its dual functionality, making it a valuable candidate for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
lithium;2-(benzotriazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYZKUCOFYXCY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NN(N=C2C=C1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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